Phenyl Chloroformate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
Phenyl Chloroformate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl chloroformate (C₇H₅ClO₂) is a versatile and highly reactive organic compound that serves as a crucial reagent in a multitude of chemical transformations.[1] Structurally, it is the phenyl ester of chloroformic acid.[2] Its utility in organic synthesis is primarily derived from the electrophilic nature of its carbonyl carbon, making it an excellent precursor for the introduction of the phenoxycarbonyl group. This functionality is instrumental in the synthesis of a wide array of important organic molecules, including carbamates, carbonates, and ureas, many of which are core structures in pharmaceuticals and agrochemicals.[3][4] Phenyl chloroformate is also employed as a dehydrating agent and in peptide coupling reactions.[3][5] This technical guide provides an in-depth overview of the chemical properties, reactivity, and key applications of phenyl chloroformate, complete with experimental protocols and visual diagrams to aid researchers in its effective and safe utilization.
Chemical and Physical Properties
Phenyl chloroformate is a colorless to light-yellow liquid with a pungent odor.[2] It is a combustible liquid and is sensitive to moisture, readily hydrolyzing in the presence of water.[5][6] For long-term use, it should be stored at refrigerated temperatures under an inert atmosphere.[1][7] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClO₂ | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| CAS Number | 1885-14-9 | [1] |
| IUPAC Name | phenyl carbonochloridate | [2] |
| Synonyms | Phenyl chlorocarbonate, Chloroformic acid phenyl ester, Phenoxycarbonyl chloride | [2][5] |
| Appearance | Colorless to light-yellow liquid with a pungent odor | [2] |
| Boiling Point | 188-189 °C (at 1013 hPa) | [2][8] |
| 74-75 °C (at 13 mmHg) | [5] | |
| Melting Point | -28 °C | [2] |
| Density | 1.248 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.511 | [5] |
| Flash Point | 69 °C (closed cup) | |
| Autoignition Temperature | 540 °C | [2] |
| Solubility | Soluble in chloroform, benzene, ether, and N,N-dimethylformamide. Insoluble in and reacts with water. | [5] |
| Vapor Pressure | 0.9 hPa at 20 °C | [8] |
Spectroscopic Data
The structural features of phenyl chloroformate can be confirmed through various spectroscopic techniques. A summary of its key spectral data is provided below.
| Spectroscopic Technique | Key Features and Observations | Reference(s) |
| Infrared (IR) Spectroscopy | Strong C=O stretching vibration around 1770-1815 cm⁻¹. | [9] |
| C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹). | [9] | |
| Aromatic C-H and C=C stretching vibrations. | [9] | |
| ¹H NMR Spectroscopy | Aromatic protons typically appear as a multiplet in the range of 7.1-7.5 ppm. | [10][11] |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) signal is observed around 150.8 ppm. | [6] |
| Aromatic carbon signals appear in the range of approximately 122-151 ppm. | [5][6] | |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z 156. | [12] |
| Common fragmentation patterns include the loss of Cl (m/z 121), CO (m/z 128), and CO₂ (m/z 112). The base peak is often observed at m/z 77, corresponding to the phenyl cation. | [10][13][14] |
Reactivity and Key Applications
The reactivity of phenyl chloroformate is dominated by the susceptibility of its carbonyl carbon to nucleophilic attack. This reactivity profile makes it a valuable reagent in a variety of synthetic transformations.
Reactivity Profile
| Reactant/Condition | Product(s) | Notes | Reference(s) |
| Water (Hydrolysis) | Phenol, Carbon Dioxide, and Hydrochloric Acid | Vigorous reaction, especially in the presence of moisture. | [4] |
| Alcohols | Phenyl Carbonates | Forms mixed carbonates. | [4] |
| Primary and Secondary Amines | Phenyl Carbamates | A widely used method for the synthesis of carbamates. | [4] |
| Tertiary Amines | N-dealkylation to form Phenyl Carbamates and Alkyl Halides | A useful method for the dealkylation of tertiary amines. | [1][2] |
| Primary Amides | Nitriles | Acts as a dehydrating agent in the presence of a base like pyridine. | [15] |
| Thermal Decomposition | Toxic and corrosive fumes, including hydrogen chloride, phenol, and carbon oxides. | Occurs upon heating. | [5] |
Reaction with Nucleophiles: A General Overview
Phenyl chloroformate reacts readily with a wide range of nucleophiles. The general reaction mechanism involves the nucleophilic attack at the electrophilic carbonyl carbon, followed by the departure of the chloride ion as a good leaving group.
Caption: General reaction of phenyl chloroformate with a nucleophile.
Experimental Protocols
Synthesis of Carbamates from Primary and Secondary Amines
This protocol provides a general guideline for the synthesis of phenyl carbamates.
Materials:
-
Primary or secondary amine (1.0 equiv)
-
Phenyl chloroformate (1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine, or an aqueous base like NaHCO₃) (1.0-1.2 equiv)
-
Water
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
Procedure:
-
Dissolve the amine (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
If a base is required, add it to the solution (1.0-1.2 equiv).
-
Cool the mixture to the desired temperature (typically 0 °C to room temperature).
-
Add phenyl chloroformate (1.1 equiv), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred amine solution.
-
Allow the reaction to stir at the chosen temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Caption: Experimental workflow for carbamate synthesis.
Conversion of Primary Amides to Nitriles
This procedure describes a mild method for the dehydration of primary amides to nitriles.[15]
Materials:
-
Primary amide (1.0 equiv)
-
Phenyl chloroformate (1.1 equiv)
-
Anhydrous pyridine (2.0 equiv)
-
Anhydrous dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred, ice-cooled solution or suspension of the primary amide (1.0 equiv) in dry dichloromethane, add anhydrous pyridine (2.0 equiv).
-
Add phenyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 8-10 hours (monitor by TLC).
-
Quench the reaction with water.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Cleavage of Tertiary Amines
This general procedure is effective for the N-dealkylation of tertiary amines.[1][2]
Materials:
-
Tertiary amine (1.0 equiv)
-
Phenyl chloroformate (0.96 equiv)
-
Anhydrous dichloromethane
-
4M Sodium hydroxide solution
-
2M Hydrochloric acid solution
-
Water
Procedure:
-
Dissolve the tertiary amine (1.0 equiv) in dry dichloromethane and cool to 5 °C.
-
Add a solution of freshly distilled phenyl chloroformate (0.96 equiv) in dichloromethane.
-
Allow the reaction to proceed under appropriate conditions (time and temperature may vary depending on the substrate).
-
Wash the solution successively with 4M sodium hydroxide, 2M hydrochloric acid, and water.
-
Dry the organic layer and evaporate the solvent to isolate the product.
Caption: Mechanism of tertiary amine cleavage with phenyl chloroformate.
Safety and Handling
Phenyl chloroformate is a corrosive and toxic substance that requires careful handling.[10]
-
Hazards: It is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[8][10] It is also combustible and reacts with water to liberate toxic and corrosive hydrogen chloride gas.[10]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from moisture, heat, sparks, and open flames.[10] It is incompatible with strong oxidizing agents, alcohols, amines, and bases.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container under an inert atmosphere.[1][7] Refrigeration is recommended for long-term storage.[5][7]
-
Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not use water to clean up spills.[10] Neutralize with a cold alkaline solution.[4]
Conclusion
Phenyl chloroformate is a potent and versatile reagent with broad applications in organic synthesis, particularly in the formation of carbamates and carbonates, which are prevalent in medicinal chemistry and materials science. Its high reactivity necessitates careful handling and storage. This guide provides researchers, scientists, and drug development professionals with the essential technical information, including physical and chemical properties, reactivity profiles, detailed experimental protocols, and safety precautions, to effectively and safely utilize phenyl chloroformate in their research and development endeavors.
References
- 1. Cleavage of tertiary bases with phenyl chloroformate: the reconversion of 21-deoxyajmaline into ajmaline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Cleavage of tertiary bases with phenyl chloroformate: the reconversion of 21-deoxyajmaline into ajmaline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Phenyl chloroformate(1885-14-9) 13C NMR [m.chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Phenyl chloroformate(1885-14-9) IR Spectrum [chemicalbook.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. whitman.edu [whitman.edu]
- 15. researchgate.net [researchgate.net]
